pCl-Fluoroetomidate
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Overview
Description
pCl-Fluoroetomidate is a synthetic compound with the molecular formula C14H14ClFN2O2 and a molecular weight of 296.72 g/mol. It is a derivative of etomidate, an imidazole-based anesthetic agent known for its ability to induce anesthesia with minimal cardiovascular and respiratory depression . The addition of a para-chlorine and fluorine group to the etomidate structure enhances its pharmacological properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of chlorinating and fluorinating agents under controlled temperature and pressure to ensure the selective substitution of the desired positions on the aromatic ring .
Industrial Production Methods
Industrial production of pCl-Fluoroetomidate follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired level of purity for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
pCl-Fluoroetomidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, such as alcohols, amines, and other functionalized imidazole compounds .
Scientific Research Applications
pCl-Fluoroetomidate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in biochemical assays to investigate enzyme kinetics and protein-ligand interactions.
Medicine: Explored as a potential anesthetic agent with improved pharmacokinetic properties compared to etomidate. .
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing.
Mechanism of Action
pCl-Fluoroetomidate exerts its effects by binding to and enhancing the function of gamma-aminobutyric acid type A (GABA_A) receptors. This binding increases the duration of time for which the chloride ion channel associated with the GABA_A receptor remains open, leading to an increased inhibitory effect of GABA in the central nervous system. This results in sedation and hypnosis . The para-chlorine and fluorine groups enhance the binding affinity and selectivity of the compound for the GABA_A receptor, contributing to its potent anesthetic effects .
Comparison with Similar Compounds
Similar Compounds
Etomidate: The parent compound of pCl-Fluoroetomidate, known for its anesthetic properties but with limitations due to its suppression of adrenocortical function.
Propofol: Another intravenous anesthetic agent with a different mechanism of action, acting on GABA_A receptors but with a shorter duration of action and different side effect profile.
Thiopental: A barbiturate anesthetic with a longer duration of action and more pronounced cardiovascular and respiratory depression compared to etomidate and its derivatives.
Uniqueness of this compound
This compound stands out due to its enhanced pharmacokinetic properties, including a higher binding affinity for GABA_A receptors and reduced suppression of adrenocortical function compared to etomidate. These properties make it a promising candidate for further development as an anesthetic agent with improved safety and efficacy .
Properties
CAS No. |
1374876-82-0 |
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Molecular Formula |
C14H14ClFN2O2 |
Molecular Weight |
296.72 |
Purity |
>95% |
Synonyms |
2-Fluoroethyl 1-[(1R)-1-(4-chlorophenyl)ethyl]-1H-imidazole-5-carboxylate |
Origin of Product |
United States |
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